molecular formula C12H10ClNO4 B8307176 Methyl 2-methoxycarbonylmethyl-4-cyano-5-chlorobenzoate

Methyl 2-methoxycarbonylmethyl-4-cyano-5-chlorobenzoate

Cat. No.: B8307176
M. Wt: 267.66 g/mol
InChI Key: GIACVJAEZRKEPO-UHFFFAOYSA-N
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Description

Methyl 2-methoxycarbonylmethyl-4-cyano-5-chlorobenzoate is a useful research compound. Its molecular formula is C12H10ClNO4 and its molecular weight is 267.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10ClNO4

Molecular Weight

267.66 g/mol

IUPAC Name

methyl 5-chloro-4-cyano-2-(2-methoxy-2-oxoethyl)benzoate

InChI

InChI=1S/C12H10ClNO4/c1-17-11(15)4-7-3-8(6-14)10(13)5-9(7)12(16)18-2/h3,5H,4H2,1-2H3

InChI Key

GIACVJAEZRKEPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1C(=O)OC)Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (40 mg, 0.6 mmol) in water (0.25 mL) was added to a solution of a mixture (100 mg, 0.39 mmol) of methyl 2-methoxycarbonylmethyl-4-amino-5-chlorobenzoate and methyl 2-methoxycarbonylmethyl-4-amino-3-chlorobenzoate in 2N hydrochloric acid (0.5 mL) under the ice cold condition. The reaction solution was stirred at 0° C. for 1.5 hour. The resulting suspension was dissolved by adding water (0.1 mL) and ethyl acetate (0.2 mL). This solution was added to a suspension of copper (I) cyanide (45 mg, 0.5 mmol) and potassium cyanide (38 mg, 0.6 mmol) in a mixture of water (0.4 mL) and ethyl acetate (0.8 mL) at 0° C. The reaction solution was stirred at 0° C. for 1 hour. The resulting insoluble material was collected by Celite filtration, and washed with a mixed solvent of water and ethyl acetate (1:2). The filtrate and washing solution were combined together. The organic layer was separated, and dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give crude product. The crude product was purified by silica gel column chromatography using n-hexane-ethyl acetate (mixing ratio 10:1), and dried under reduced pressure to give a 0.7:1 mixture (30 mg, 29%) of the title compound and methyl 2-methoxycarbonylmethyl-4-cyano-3-chlorobenzoate.
Quantity
0.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.25 mL
Type
solvent
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Name
copper (I) cyanide
Quantity
45 mg
Type
reactant
Reaction Step Three
Quantity
38 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.4 mL
Type
solvent
Reaction Step Three
Quantity
0.8 mL
Type
solvent
Reaction Step Three
Yield
29%

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